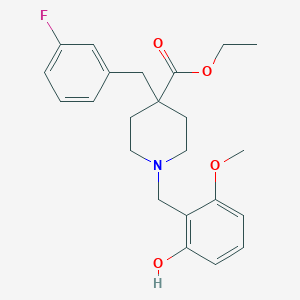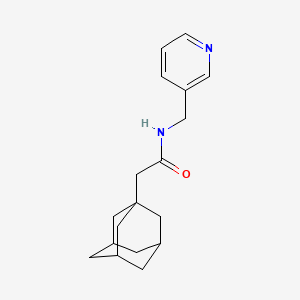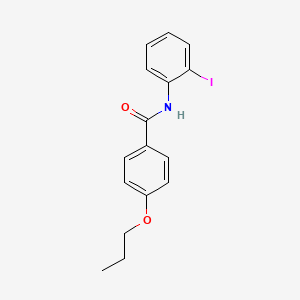![molecular formula C17H15FN4OS B5007714 1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone](/img/structure/B5007714.png)
1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone, commonly known as FPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTB belongs to the class of tetrazole-based compounds and is known for its unique structural features and biological properties.
科学的研究の応用
FPTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FPTB has been evaluated for its anticancer, anti-inflammatory, and analgesic properties. In pharmacology, FPTB has been investigated for its effects on the central nervous system, cardiovascular system, and immune system. In material science, FPTB has been studied for its potential applications in the development of sensors and catalysts.
作用機序
The mechanism of action of FPTB is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and receptors in the body. For example, FPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. FPTB has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
FPTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FPTB can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have demonstrated that FPTB can reduce pain and inflammation in animal models of arthritis and neuropathic pain. FPTB has also been reported to have cardiovascular effects, including the reduction of blood pressure and the inhibition of platelet aggregation.
実験室実験の利点と制限
FPTB has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, FPTB also has some limitations, including its high cost and potential toxicity. Researchers should take appropriate safety precautions when handling FPTB and should use it in accordance with established protocols and guidelines.
将来の方向性
There are several future directions for research on FPTB. One potential area of investigation is the development of FPTB-based drugs for the treatment of cancer, inflammation, and pain. Another area of research is the development of FPTB-based sensors for the detection of biological and environmental targets. Additionally, further studies are needed to elucidate the mechanism of action of FPTB and to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, FPTB is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The synthesis of FPTB is a multi-step process that requires careful attention to reaction conditions and purity of starting materials. FPTB has several biochemical and physiological effects and has been shown to have potential therapeutic benefits in animal models of disease. However, further research is needed to fully understand the mechanism of action of FPTB and to determine its potential applications and limitations.
合成法
The synthesis of FPTB involves a multi-step process that includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with ethyl bromoacetate. The final step involves the cyclization of the intermediate product with sodium ethoxide to yield FPTB. The synthesis of FPTB has been reported in several studies, and the yield and purity of the product depend on the reaction conditions and the purity of the starting materials.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)sulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-14-10-8-13(9-11-14)16(23)7-4-12-24-17-19-20-21-22(17)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKKANHVFOZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)
![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)




![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5007693.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)

![2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5007754.png)